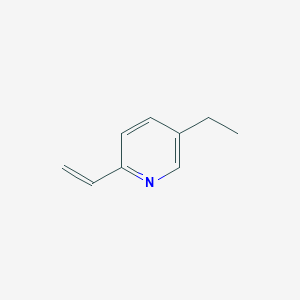

5-Ethyl-2-vinylpyridine

Descripción

Significance as a Monomer and Chemical Intermediate in Contemporary Research

The distinct chemical functionalities of 5-Ethyl-2-vinylpyridine make it a valuable building block in both polymer chemistry and synthetic organic chemistry.

The presence of the vinyl group allows this compound to act as a monomer, undergoing polymerization to form poly(this compound). ontosight.aiguidechem.com This process enables the creation of polymers with specific and desirable properties. ontosight.ai Research indicates that polymers derived from this monomer can exhibit unique thermal, mechanical, and electrical characteristics. ontosight.ai These properties make them suitable for investigation in advanced applications such as specialized coatings, adhesives, and ion-exchange resins. ontosight.aiguidechem.com The incorporation of the pyridine (B92270) ring into the polymer backbone is crucial, as it can enhance thermal stability and electrical conductivity. guidechem.com

As a chemical intermediate, this compound serves as a starting material for the synthesis of more complex molecules. ontosight.aiguidechem.com The vinyl group and the pyridine ring itself offer multiple sites for chemical modification, allowing for its use as a building block in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The reactivity of the vinyl group can be exploited in various addition reactions, while the nitrogen atom in the pyridine ring can participate in reactions such as quaternization, forming pyridinium (B92312) salts. youtube.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Molar Mass | 133.19 g/mol |

| IUPAC Name | 2-ethenyl-5-ethylpyridine |

| CAS Number | 5408-74-2 |

Data sourced from PubChem CID 222462. nih.gov

Overview of Research Trajectories in Pyridine-Containing Compounds

The scientific interest in this compound is part of a much broader and dynamic field focused on pyridine and its derivatives. Pyridine-containing compounds are ubiquitous in chemistry and materials science due to the unique properties imparted by the pyridine nucleus. nih.gov

Current research trajectories for pyridine-containing compounds are diverse and include:

Functional Materials: Pyridine derivatives are integral to the development of advanced materials. nih.gov Their ability to coordinate with transition metals is exploited to create coordination polymers and metal-organic frameworks (MOFs) with potential applications in electronics, energy storage, and catalysis. ontosight.aiacs.org The nitrogen heteroatom in the pyridine ring can influence the electronic properties of these materials, leading to enhanced conductivity or specific photoluminescent behaviors. acs.org

Polymer Science: In polymer chemistry, pyridine moieties are incorporated into polymer chains to introduce specific functionalities. acs.org For instance, polymers containing poly(2-vinylpyridine) or poly(4-vinylpyridine) have been investigated for their pH-responsive nature, which is useful for creating "smart" materials that respond to environmental changes. acs.org This property is being explored for applications like controlled drug release. acs.org

Catalysis: The basic and nucleophilic nature of the pyridine nitrogen atom makes it a key component in various catalytic systems. youtube.com Pyridine derivatives can act as ligands for metal catalysts, influencing the efficiency and selectivity of chemical reactions. youtube.comontosight.ai This is crucial in developing more sustainable and environmentally friendly chemical processes. ontosight.ai

Supramolecular Chemistry: The ability of the pyridine ring to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in supramolecular assembly. acs.org These interactions are used to construct complex, self-assembled architectures with novel functions.

This compound exemplifies a molecule that fits squarely within these research trends. Its polymerizable vinyl group and functional pyridine ring provide a direct route to advanced materials that can leverage the unique electronic and coordination properties of the pyridine nucleus. ontosight.aiguidechem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethenyl-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDMNIUBTXLSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202412 | |

| Record name | Pyridine, 5-ethyl-2-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-74-2 | |

| Record name | 2-Ethenyl-5-ethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-vinylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 5-ethyl-2-vinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5X8R4H73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Ethyl 2 Vinylpyridine and Its Precursors

Elucidation of Classical Synthetic Pathways: The Beyer-Chichibabin Reaction and Variants

The cornerstone of industrial pyridine (B92270) synthesis is the Chichibabin reaction, first reported by Aleksei Chichibabin in 1924. wikipedia.org This method involves the condensation of aldehydes or ketones with ammonia (B1221849) to form pyridine rings. wikipedia.org For the production of 2-methyl-5-ethylpyridine (MEP), the classical approach utilizes the condensation of paraldehyde (B1678423), a cyclic trimer of acetaldehyde (B116499), with ammonia. wikipedia.orgbeilstein-journals.org This gas-phase reaction is typically carried out over solid acid catalysts at high temperatures. researchgate.netwikipedia.org

Early liquid-phase syntheses involved heating paraldehyde with aqueous ammonium (B1175870) hydroxide (B78521) and a catalytic amount of an ammonium salt, such as ammonium acetate (B1210297), in a high-pressure autoclave. orgsyn.org This process, often referred to as the "aldehyde-collidine" synthesis, laid the groundwork for modern industrial production. orgsyn.org

Mechanistic Studies of Aldehyde-Ammonia Condensation

The initial step is proposed to be the formation of an aldimine (CH3CHNH) from acetaldehyde and ammonia. researchgate.net This reactive intermediate can then undergo dimerization and trimerization through consecutive aldol-type reactions. The resulting chain molecule eventually cyclizes to form the pyridine ring skeleton. researchgate.net The precise mechanism of this cyclization step is a critical determinant of the reaction's selectivity towards MEP versus other picoline by-products. researchgate.net

Catalytic Approaches in Pyridine Synthesis

Catalysis is central to the efficiency and selectivity of the Chichibabin reaction. Industrial processes predominantly use solid acid catalysts for the gas-phase condensation of aldehydes and ammonia. researchgate.net

Key catalytic systems include:

Metal Oxides: Modified alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂) are the most common catalysts used commercially, with reactions occurring at temperatures between 350–500 °C. wikipedia.org

Zeolites: Zeolite-based catalysts, such as ZSM-5, have been investigated and found to be effective for the synthesis of pyridine bases from glycerol, a renewable feedstock. researchgate.net Their defined pore structure and tunable acidity can enhance selectivity.

Ammonium Salts: In liquid-phase reactions, ammonium salts like ammonium acetate or ammonium dibasic phosphate (B84403) serve as effective catalysts or promoters. researchgate.netgoogle.com They help maintain the optimal pH for the condensation reactions. researchgate.net A study on MEP synthesis from acetaldehyde identified ammonium dibasic phosphate as a particularly effective salt. google.com

The table below summarizes typical catalysts and conditions for classical MEP synthesis.

| Catalyst System | Reactants | Phase | Temperature | Pressure | Reference |

| Ammonium Acetate | Paraldehyde, Aqueous Ammonia | Liquid | 230 °C | 800-3000 psi | orgsyn.org |

| Ammonium Salts (e.g., (NH₄)₂HPO₄) | Acetaldehyde, Aqueous Ammonia | Liquid | 180-270 °C | 190-670 psig | google.com |

| Modified Alumina/Silica | Paraldehyde, Ammonia | Gas | 350-500 °C | N/A | wikipedia.org |

Development of Novel Synthetic Routes and Process Optimization

While the Chichibabin reaction is a workhorse for pyridine production, research has focused on alternative feedstocks and process optimization to improve efficiency, safety, and sustainability.

Synthesis from Cyclic Acetaldehyde Ammonia Trimer (AAT)

A significant development is the use of acetaldehyde ammonia trimer (AAT) as a feedstock for MEP synthesis. researchgate.netrsc.org AAT is a cyclic molecule formed from the reaction of acetaldehyde and ammonia at room temperature. rsc.org This novel route offers the advantage that AAT already contains the necessary nitrogen, potentially simplifying the reactor setup by eliminating the need for an additional ammonia source. researchgate.netrsc.org

Kinetic studies have shown that the reaction of AAT to MEP is considerably faster than the traditional route starting from paraldehyde. aidic.it The process involves the acid-catalyzed transformation of AAT in the liquid phase. Ammonium acetate has been identified as the most suitable promoter for this reaction, leading to high yields of MEP. researchgate.netrsc.orgrsc.org A kinetic model demonstrated that both the AAT and paraldehyde routes converge on the same reaction pathway after the formation of the key intermediate, acetimine. rsc.org

Solvent-Free Reaction Systems and Sustainable Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthesis methods. This includes the use of solvent-free reaction conditions, which minimize waste and simplify product purification.

Heterogeneous Catalysis: Montmorillonite K10 clay has been used as a recyclable solid acid catalyst for the one-pot, solvent-free synthesis of trisubstituted pyridines from aldehydes, ketones, and ammonium acetate at 120 °C. scirp.org Similarly, ZSM-5 has been employed as an efficient, reusable heterogeneous catalyst for producing 2,4,6-triarylpyridines under solvent-free conditions. tandfonline.com Wells-Dawson heteropolyacids have also been used as catalysts in solvent-free Hantzsch-like reactions to produce functionalized pyridines. conicet.gov.ar

Ionic Liquids (ILs): Ionic liquids are being explored as green catalysts and solvents for pyridine synthesis. benthamdirect.com Their low volatility, recyclability, and tunable properties can lead to milder reaction conditions, reduced energy consumption, and higher efficiency in multicomponent reactions. benthamdirect.com

Biomass-Derived Feedstocks: The use of biomass-derived materials, such as glycerol, is a promising sustainable alternative to petroleum-based feedstocks for producing pyridine bases. researchgate.net

The table below highlights some green and novel approaches to pyridine synthesis.

| Method | Catalyst | Conditions | Key Advantage | Reference |

| AAT Transformation | Ammonium Acetate | Liquid Phase, 150-230 °C | Faster reaction, simplified feedstock | researchgate.netrsc.org |

| One-Pot Synthesis | Montmorillonite K10 Clay | Solvent-Free, 120 °C | Recyclable catalyst, no solvent waste | scirp.org |

| Hantzsch-like Reaction | Wells-Dawson Heteropolyacid | Solvent-Free, 80 °C | Clean alternative, high yields | conicet.gov.ar |

| Multicomponent Reaction | Ionic Liquids (ILs) | Milder conditions | Recyclable, reduced energy use | benthamdirect.com |

Studies on By-product Formation and Purity Control in Synthesis

A critical aspect of industrial MEP production is controlling the formation of by-products to ensure high purity. The Chichibabin reaction is known to produce a mixture of pyridine derivatives.

In the gas-phase reaction of acetaldehyde and ammonia, the main by-products are 2-picoline (2-methylpyridine) and 4-picoline (4-methylpyridine). researchgate.net In the liquid-phase synthesis of MEP, fractional distillation reveals a fore-run containing water, unreacted paraldehyde, and α-picoline. orgsyn.org

Systematic studies on the synthesis of MEP from AAT and paraldehyde have allowed for the full characterization of side products. rsc.org These studies describe the reaction pathway as involving a stepwise oligomerization process of the acetimine intermediate, which acts as an undesired side reaction competing with the formation of MEP. rsc.org Understanding this by-product formation via oligomerization is key to optimizing reaction parameters—such as temperature and reactant concentrations—to maximize the MEP yield. researchgate.net For instance, while temperature affects the ratio of oligomers to MEP, it doesn't necessarily introduce different types of by-products. researchgate.net The main identified by-products in the AAT route are 2- and 4-picoline, along with other heavier pyridine bases. researchgate.net

Polymerization and Copolymerization Science of 5 Ethyl 2 Vinylpyridine

Homopolymerization Mechanisms and Kinetics

Homopolymerization refers to the process where molecules of a single type of monomer, in this case, 5-Ethyl-2-vinylpyridine, join together to form a polymer. The resulting macromolecule, poly(this compound), possesses repeating units derived solely from the initial monomer.

Free-Radical Polymerization of this compound

Free-radical polymerization is a common method for synthesizing polymers from vinyl monomers. The mechanism involves three key stages: initiation, propagation, and termination. mdpi.com In the context of this compound, the process begins with an initiator, such as a peroxide or an azo compound, which decomposes to generate free radicals. These radicals then react with a monomer molecule, initiating the polymer chain. The chain propagates as the new radical adds to successive monomer molecules. Termination occurs when two growing chains combine or through disproportionation. mdpi.com

The polymerization of vinylpyridine monomers, including derivatives like this compound, via free-radical methods is well-documented in patent literature. google.com For instance, the synthesis of poly(1-methyl-5-ethyl-2-vinyl pyridinium (B92312) methosulphate) involves the polymerization of the this compound quaternary salt. google.com In this process, initiators like ammonium (B1175870) persulfate are used in specific, small concentrations, typically ranging from 25 to 75 parts per million (p.p.m.), to control the reaction. google.com The kinetics of such reactions for related monomers like 2-vinylpyridine (B74390) (2VP) and 4-vinylpyridine (B31050) (4VP) have been studied, showing that factors like temperature and initiator concentration significantly influence the polymerization rate and conversion efficiency. cmu.edumdpi.com

Suspension Polymerization Techniques and Molecular Weight Control

While specific studies detailing the suspension polymerization of this compound are not prevalent in the reviewed literature, the principles of this technique and molecular weight control are broadly applicable to free-radical systems. Suspension polymerization is a process where the monomer is dispersed as droplets in a continuous phase, typically water, and polymerization occurs within these droplets.

Control of molecular weight is a critical aspect of polymer synthesis, as it dictates the material's final properties. googleapis.com In free-radical polymerization, molecular weight can be managed by several methods:

Initiator Concentration: Higher initiator concentrations generally lead to the formation of more polymer chains, resulting in a lower average molecular weight. cmu.edu

Monomer Concentration: The ratio of monomer to initiator affects the kinetic chain length and thus the final molecular weight.

Chain Transfer Agents (CTAs): The addition of CTAs is a primary method for controlling molecular weight. googleapis.com These agents interrupt the propagation of a growing polymer chain and initiate a new one, effectively lowering the average molecular weight. Thiol-based compounds are common CTAs, though alternatives like organic complexes of cobalt or reversible addition-fragmentation chain transfer (RAFT) agents can also be used. googleapis.comgoogle.com

Temperature: Temperature affects the rates of initiation, propagation, and termination, thereby influencing the final molecular weight. cmu.edu

These control strategies are essential for producing polymers with predictable and desirable characteristics for applications such as coatings and adhesives. rsc.org

Controlled/Living Polymerization Techniques for this compound

Controlled/living polymerization methods offer precise control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. These techniques are characterized by the absence of irreversible termination and chain transfer steps, allowing polymer chains to grow at a constant rate. cmu.edu

Anionic Polymerization Methodologies

Anionic polymerization is a form of living polymerization suitable for monomers with electron-withdrawing groups, such as vinylpyridines. semanticscholar.orgresearchgate.net The process is initiated by a nucleophile, such as an organolithium or organomagnesium compound, which adds to the vinyl group of the monomer, creating a propagating carbanion. semanticscholar.org

The anionic polymerization of this compound has been demonstrated to produce polymers with a sterically regular (isotactic) and crystalline structure. google.com This high degree of crystallinity results in a thermoplastic polymer with a melting point above 170°C and insolubility in common solvents like acetone (B3395972) and aliphatic hydrocarbons. google.com A specific method involves using an organomagnesium compound in an anhydrous toluene (B28343) solvent under a nitrogen atmosphere. google.com

| Initiator | Monomer | Solvent | Temperature | Reaction Time | Polymer Yield | Intrinsic Viscosity |

|---|---|---|---|---|---|---|

| Mg[N(C₂H₅)₂]Br (0.25 g) | This compound (10 g) | Anhydrous Toluene (70 ml total) | 25°C | 2 hours | 8.4 g (84%) | 0.15 |

The living nature of anionic polymerization allows for the synthesis of well-defined block copolymers by sequential addition of different monomers. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with low polydispersity and complex architectures. acs.org The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain transfer process. researchgate.netacs.org

While direct studies on the RAFT polymerization of this compound are limited, extensive research on the closely related 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) demonstrates the applicability of this method. acs.orgutwente.nlnih.govrsc.org These studies show that RAFT can produce well-defined poly(vinylpyridine) homopolymers and block copolymers. For example, a polyphosphonate-based macromolecular RAFT agent has been successfully used for the polymerization of 2VP, yielding well-defined block copolymers. utwente.nlnih.gov The process enables the creation of stimuli-responsive materials, as poly(vinylpyridine) blocks are pH-sensitive. nih.govaip.org

| Monomer | RAFT Agent/CTA | Initiator | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Vinylpyridine | Poly(ethyl ethylene (B1197577) phosphonate) macro-CTA | AIBN | Dioxane | Synthesis of well-defined block copolymers with Đ ≤ 1.10. | utwente.nlnih.gov |

| 4-Vinylpyridine | Not specified | Not specified | Ethanol | Kinetic modeling for scale-up to produce macro-RAFT agents. | acs.org |

| 2-Vinylpyridine & 4-Vinylpyridine | Iniferter | None (Photo-initiated) | Water-Ethanol | Blue light-induced RAFT produced well-defined polymers (P4VP Đ = 1.07–1.31; P2VP Đ = 1.14–1.35). | rsc.org |

| 2-Vinylpyridine & 4-Vinylpyridine | Various dithioesters and trithiocarbonates | AIBN or V-70 | Benzene (B151609), Dioxane, DMF | Successful synthesis of block copolymers with monomers like styrene (B11656) and methyl acrylate. | acs.org |

Rational Design and Synthesis of this compound Copolymers

The true versatility of this compound is realized when it is used as a comonomer in the synthesis of copolymers. By rationally selecting comonomers and polymerization techniques, materials with tailored properties can be designed. ontosight.aigoogle.com

Copolymers containing this compound are mentioned in patents for various applications. It can be copolymerized with monomers such as methyl acrylate, acrylonitrile, and styrene to create materials for printcoater compositions. google.com It is also a listed monomer for creating anion exchange membranes, where it is copolymerized with monomers like styrene derivatives. google.com The pyridine (B92270) functionality in the 5E2VP units provides specific properties, such as the ability to be quaternized to introduce positive charges, which is essential for anion exchange. google.comgoogle.com

The principles of copolymer design are well-illustrated by research on its analogs, 2VP and 4VP. For instance, amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can be synthesized. Poly(2-vinylpyridine) is pH-responsive; it is hydrophobic at neutral pH but becomes hydrophilic and water-soluble at low pH due to the protonation of the pyridine nitrogen. nih.govmdpi.com When combined with a hydrophobic block like polystyrene or a thermoresponsive block like a poly(dialkylvinylphosphonate), multi-responsive materials can be created. rsc.orgrsc.org These copolymers can self-assemble in solution to form structures like micelles, which have potential applications in areas such as drug delivery. rsc.org

| Copolymer System | Polymerization Method | Key Properties/Behavior | Reference |

|---|---|---|---|

| Poly(2-vinylpyridine)-block-poly(diethylvinylphosphonate) | Anionic (Group Transfer) | Amphiphilic, pH- and thermo-responsive (LCST), forms micelles. | rsc.org |

| Poly(2-vinylpyridine)-block-poly(methyl methacrylate) | Not specified (BCP film study) | Forms self-organized patterned morphologies; sensitive to solvent polarity. | rsc.org |

| Poly(methacrylic acid)-ran-poly(2-vinylpyridine) | Nitroxide-Mediated Polymerization (NMP) | Ampholytic (contains both acidic and basic groups), dual pH-responsive. | mdpi.com |

| Poly(4-vinylpyridine)-block-polystyrene | RAFT Polymerization | Forms well-defined diblock copolymers for use in dispersion polymerization. | acs.org |

The rational design of such copolymers involves leveraging the unique chemical nature of the vinylpyridine ring to impart functionality, while the comonomer block dictates other physical characteristics, leading to advanced "smart" materials. nih.govaip.org

Block Copolymer Architectures (e.g., Poly(dimethylsiloxane)-b-Poly(2-vinylpyridine))

Block copolymers containing vinylpyridine segments are synthesized to create materials with highly defined nanostructures and functional properties. A prominent example involves the synthesis of diblock copolymers combining a flexible, hydrophobic polysiloxane block with a functional polyvinylpyridine block, such as poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP).

The synthesis of these architectures is often achieved through living anionic polymerization techniques, which allow for precise control over molecular weight and low dispersity. mdpi.comnih.gov A common strategy involves the sequential polymerization of monomers. For PDMS-b-P2VP, this can be accomplished by first polymerizing hexamethylcyclotrisiloxane (B157284) (D₃) to form living PDMS chains, followed by the addition and polymerization of the vinylpyridine monomer. mdpi.com Alternatively, chlorosilane chemistry can be employed to covalently link pre-synthesized living PDMS and poly(2-vinylpyridine) (P2VP) homopolymers. mdpi.comnih.govresearchgate.net This high vacuum technique allows for the creation of well-defined materials with varying molecular weights and block ratios. mdpi.comnih.gov

The resulting block copolymers, such as PDMS-b-P2VP, exhibit microphase separation due to the high incompatibility between the PDMS and P2VP blocks, leading to the formation of ordered nanodomains like lamellar, cylindrical, and spherical phases. nih.gov These structured materials are significant for applications in nanotechnology. mdpi.comnih.govresearchgate.net

Other important block copolymers include those with polystyrene (PS). For instance, poly(styrene-b-2-vinylpyridine) (PS-b-P2VP) can be synthesized through methods like atom transfer radical polymerization (ATRP), where a polystyrene macroinitiator is used to initiate the polymerization of 2-vinylpyridine. researchgate.net The living nature of these polymerization methods is crucial for building complex, multi-block architectures. acs.orgmdpi.com

Table 1: Synthesis and Characteristics of PDMS-b-P2VP Block Copolymers

| Sample Code | Synthesis Method | Mn ( kg/mol ) | Dispersity (Đ) | P2VP Volume Fraction (φP2VP) | Morphology |

|---|---|---|---|---|---|

| DVP-1 | Anionic Polymerization / Chlorosilane Chemistry | 9.8 | < 1.1 | 0.15 | Spherical |

| DVP-2 | Anionic Polymerization / Chlorosilane Chemistry | 25.0 | < 1.1 | 0.67 | Lamellar |

| DVP-3 | Anionic Polymerization / Chlorosilane Chemistry | 36.0 | < 1.1 | 0.85 | Cylindrical |

Data derived from studies on PDMS-b-P2VP synthesis. mdpi.comnih.gov

Statistical and Alternating Copolymer Syntheses (e.g., Poly(styrene-co-2-vinylpyridine))

Statistical copolymers of this compound are synthesized to average the properties of the constituent monomers, leading to materials with tunable characteristics. A notable example is the copolymerization of vinylpyridines with styrene. Poly(styrene-co-2-vinylpyridine) can be synthesized via controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. frontiersin.org This technique allows for the preparation of copolymers with specific molar fractions of each monomer. frontiersin.org

The synthesis typically involves reacting styrene and the vinylpyridine monomer in the presence of a chain transfer agent (CTA) and a radical initiator like 2,2′-Azobis(2-methylpropionitrile) (AIBN). frontiersin.org By adjusting the initial monomer feed ratio, the composition of the final copolymer can be controlled. frontiersin.org The monomer reactivity ratios determine whether the resulting chain is statistical, alternating, or blocky. nih.govstanford.edu For many vinylpyridine and styrene pairs, the copolymerization results in statistical or near-random monomer distribution. nih.gov

Alternating copolymers, where monomer units alternate regularly along the chain, can be formed when the monomers have a strong tendency to cross-propagate rather than self-propagate, often through the formation of a charge-transfer complex (CTC). cmu.edu While less common for simple vinyl monomer pairs, specific conditions and monomer choices can favor alternation. cmu.edu

Table 2: Example Synthesis of Poly(styrene-co-2-vinylpyridine) via RAFT

| Parameter | Condition |

|---|---|

| Monomers | Styrene (St), 2-Vinylpyridine (2VP) |

| Polymerization Method | RAFT |

| Initiator | AIBN |

| Chain Transfer Agent (CTA) | [1-(O-Ethylxanthy) ethyl]benzene |

| Solvent | 1,4-dioxane |

| Temperature | 70°C |

Based on a typical procedure for P(S-co-2VP) synthesis. frontiersin.org

Graft Copolymers and Network Formation

Graft copolymers featuring poly(vinylpyridine) chains can be synthesized by "grafting-to" or "grafting-from" methods. In a "grafting-to" approach, pre-formed poly(2-vinylpyridine) side chains are attached to a polymer backbone. researchgate.net For example, living poly(2-vinylpyridine) chains, prepared by anionic polymerization, can be reacted with a chloromethylated polystyrene backbone. researchgate.net This method allows for the creation of well-defined graft copolymers where the lengths of both the backbone and the side chains are predetermined. researchgate.net

Polymer networks incorporating this compound are formed by crosslinking polymer chains. This can be achieved by copolymerizing the monomer with a multifunctional crosslinking agent. google.com For instance, linear copolymers of vinylpyridine and styrene can be crosslinked by adding a crosslinker that reacts with the pyridine group, simultaneously forming anion exchange groups. google.com Another approach involves creating semi-interpenetrating polymer networks (semi-IPNs), where a linear polymer like poly(4-vinylpyridine) is physically entrapped within a crosslinked network of another polymer, such as poly(hydroxy-ethyl methacrylate) (PHEMA). mdpi.com The properties of these networks, including pore size and swelling behavior, can be tailored by adjusting the type and amount of crosslinker used. mdpi.com

Post-Polymerization Chemical Modification of Poly(this compound) and its Copolymers

The nitrogen atom in the pyridine ring of poly(this compound) provides a reactive site for a variety of post-polymerization modifications, enabling the transformation of neutral polymers into charged polyelectrolytes or the attachment of new functional groups. mdpi.comacs.org

Quaternization Reactions and Polyelectrolyte Formation

Quaternization is a key modification reaction for polyvinylpyridines. It involves the alkylation of the nitrogen atom on the pyridine ring, converting it into a positively charged quaternary ammonium salt. This reaction transforms the neutral, often hydrophobic polymer into a polyelectrolyte, which is a polymer with repeating charged groups. mdpi.comontosight.ai

The reaction is typically performed by treating the polymer with an alkyl halide, such as bromoethane (B45996) or dimethyl sulfate (B86663). mdpi.comgoogle.comgoogle.com For example, a PDMS-b-P2VP block copolymer can be quaternized by reacting it with bromoethane under reflux, yielding PDMS-b-[P2VP-r-poly(1-ethyl-2-vinylpyridinium bromide)]. mdpi.comresearchgate.net The degree of quaternization can be controlled by the reaction conditions, such as the molar ratio of the alkylating agent to the pyridine units. researchgate.net

This transformation dramatically alters the polymer's properties, most notably its solubility. The resulting polyelectrolytes are typically soluble in polar solvents, including water, depending on the counter-ion and the degree of quaternization. acs.orgsemanticscholar.org These materials are used to form polyelectrolyte complexes (PECs) when mixed with oppositely charged polymers. acs.orgmdpi.com

Table 3: Quaternization of Polyvinylpyridines

| Polymer Precursor | Quaternizing Agent | Resulting Polymer | Key Property Change |

|---|---|---|---|

| Poly(this compound) | Diethyl sulfate google.com | Poly(1-ethyl-5-ethyl-2-vinylpyridinium ethosulfate) | Becomes a polyelectrolyte |

| PDMS-b-P2VP mdpi.comnih.gov | Bromoethane | PDMS-b-[P2VP-r-poly(1-ethyl-2-vinylpyridinium bromide)] | Hydrophilic block becomes charged and water-soluble |

Functionalization for Enhanced Properties

Beyond simple quaternization, the pyridine ring allows for a wide range of functionalization reactions to enhance material properties for specific applications. mdpi.comnih.gov These modifications leverage the nucleophilicity of the nitrogen atom.

Functionalization of block copolymers containing polyvinylpyridine can be used to control their self-assembly and create advanced nanostructures. For instance, the protonation of the 2VP units in P(S-co-2VP) copolymers with phosphotungstic acid leads to effective crosslinking by the deprotonated anions, inducing phase segregation and the formation of structured domains. frontiersin.org In other systems, functionalizing the P4VP block of a PVBCB-b-P4VP block copolymer membrane via quaternization can modify pore characteristics and surface properties, which is crucial for filtration and separation technologies. rsc.org These chemical modifications are critical for developing functional materials with properties tailored for nanotechnology, membrane science, and biomedical applications. mdpi.comnih.govrsc.org

Structure Property Relationships and Morphological Studies of Poly 5 Ethyl 2 Vinylpyridine Materials

Influence of Polymer Architecture on Macroscopic Properties

The arrangement of polymer chains, known as polymer architecture, significantly impacts the material's bulk properties. While research directly on poly(5-Ethyl-2-vinylpyridine) is specific, broader principles observed in similar polymer systems, like poly(N-isopropylacrylamide) (pNIPAM), offer valuable insights. acs.org Key architectural variations include linear chains, star-shaped polymers, and branched or cross-linked networks. acs.org

The transition from a linear to a more complex architecture, such as a star-shaped polymer, alters the conformational freedom of the polymer chains. acs.org For instance, the arms of a star polymer are constrained at a central point, which affects how they arrange themselves, especially at interfaces. acs.org This change in conformation influences properties like solubility and the formation of monolayers. acs.org Studies on pNIPAM have shown that linear and star-shaped polymers exhibit different compression isotherms, indicating that architecture directly affects how the polymers pack and respond to pressure at an interface. acs.org For example, linear pNIPAM forms condensed monolayers, while star-shaped pNIPAM shows a more gradual increase in surface pressure upon compression. acs.org

Furthermore, the introduction of branching or cross-linking to create polymer networks leads to materials with enhanced thermal and mechanical stability. ontosight.airesearchgate.net These architectures are crucial in applications requiring robust materials, such as coatings, adhesives, and materials for electronic components. ontosight.ai

Phase Behavior and Self-Assembly of this compound Block Copolymers

Block copolymers containing a this compound segment can self-assemble into a variety of ordered nanostructures. researchgate.netnih.gov This behavior is driven by the chemical incompatibility between the different polymer blocks, leading to microphase separation. nih.gov

For instance, in studies of polystyrene-b-poly(2-vinylpyridine) (PS-b-P2VP), a system chemically similar to those involving PEVP, the volume fraction of the PS block was shown to dictate the resulting morphology. acs.org Varying the PS volume fraction can lead to transitions between lamellar, gyroid, and cylindrical structures. acs.org Research has also shown that even the distribution of molecular weights within a polymer block can influence the final self-assembled structure, with different distributions leading to varied morphologies like cylindrical, perforated lamellar, or lamellar, even when the average molecular weight and block fractions are kept constant. acs.org

| Block Copolymer System | Volume Fraction of Block A | Resulting Morphology | Reference |

|---|---|---|---|

| Polystyrene-b-Poly(2-vinylpyridine) | ~0.5 | Lamellar | acs.org |

| Polystyrene-b-Poly(2-vinylpyridine) | ~0.33 | Cylindrical | acs.org |

| Polystyrene-b-Polyisoprene | Low | Spherical | acs.org |

| Polystyrene-b-Polyisoprene | Intermediate | Gyroid (Tetrapod-network) | acs.org |

The morphology of thin films of this compound block copolymers is highly sensitive to the conditions under which the film is prepared, particularly the choice of solvent and the nature of the substrate. rsc.org Solvent vapor annealing (SVA) is a common technique used to enhance the long-range order of these self-assembled structures. mdpi.comnih.gov

The selectivity of the solvent for the different blocks of the copolymer plays a crucial role. rsc.org For example, in a poly(2-vinyl pyridine-block-methyl methacrylate) P(2VP-MMA) system, using toluene (B28343), which is a good solvent for the PMMA block but not for the P2VP block, results in a surface morphology rich in the P2VP phase. rsc.org Conversely, using a solvent that is good for both blocks, like chloroform, or one that is selective for the P2VP block, like ethyl acetate (B1210297), will produce different surface structures. rsc.org The use of mixed solvent vapors provides even finer control, allowing for the creation of a range of morphologies from a single block copolymer by tuning the solvent vapor composition. nih.govresearchgate.net

The substrate on which the film is cast also influences the final morphology due to differing interfacial energies between the polymer blocks and the substrate. rsc.org To minimize free energy, the block with the lower interfacial energy will preferentially accumulate at the substrate surface. rsc.org This interaction can induce a specific orientation of the microdomains. For example, studies on P(2VP-MMA) films on different substrates like mica, silicon wafers, and highly oriented pyrolytic graphite (B72142) (HOPG) have shown distinct morphological variations due to the different polarities and surface energies of these substrates. rsc.org

Ionic Interactions and Crosslinking in this compound Containing Polymers

The pyridine (B92270) group in the this compound monomer unit offers a site for specific ionic interactions and crosslinking. The nitrogen atom in the pyridine ring is basic and can be protonated by acids or quaternized by reacting with alkyl halides. frontiersin.orgchinesechemsoc.org These modifications introduce charges into the polymer, leading to strong ionic interactions that can be used to create physically crosslinked networks. frontiersin.org

For example, phosphotungstic acid can protonate the 2-vinylpyridine (B74390) units in a poly(styrene-co-2-vinylpyridine) copolymer. frontiersin.org The resulting positively charged pyridine groups are then electrostatically crosslinked by the negatively charged phosphotungstate anions, forming a reversible network. frontiersin.org The extent of this crosslinking can be controlled by the amount of acid added, allowing for tunable material properties. frontiersin.org

Covalent crosslinking can also be achieved. For instance, reacting a copolymer containing vinylpyridine units with a crosslinking agent that has reactive groups capable of forming covalent bonds with the polymer chains. google.com This process creates a more permanent network structure, enhancing the mechanical and thermal stability of the material. researchgate.netgoogle.com Intramolecular crosslinking within a single polymer chain has also been demonstrated for polymers containing poly(4-vinylpyridine) blocks, using di-functional alkyl halides like 1,5-diiodopentane (B146698) as the crosslinker after partial quaternization with a mono-functional agent like iodoethane. chinesechemsoc.org

| Polymer System | Crosslinking Agent/Method | Type of Interaction | Reference |

|---|---|---|---|

| Poly(styrene-co-2-vinylpyridine) | Phosphotungstic Acid | Ionic (Protonation) | frontiersin.org |

| Poly(4-vinylpyridine) | Methyl Iodide (Quaternization) | Ionic | researchgate.net |

| Polystyrene-b-poly(4-vinylpyridine)-b-poly(ethylene oxide) | 1,5-diiodopentane | Covalent (Intramolecular) | chinesechemsoc.org |

| Poly(vinylpyridine) | Poly(ethylene glycol)-dimesylate | Covalent | researchgate.net |

Thermal Transitions and Relaxation Processes in Poly(2-vinylpyridine) Systems

The thermal properties of polymers, such as the glass transition temperature (Tg), are critical for understanding their processing and application limits. Poly(2-vinylpyridine) (P2VP), which is structurally very similar to PEVP, has been extensively studied in this regard. The reported glass transition temperature for bulk P2VP is around 104 °C. acs.org

Dielectric spectroscopy is a powerful technique for investigating the molecular motions, or relaxation processes, in polymers. researchgate.net In P2VP, several relaxation processes have been identified:

α-relaxation: This process is associated with the large-scale segmental motion of the polymer backbone and is directly related to the glass transition. researchgate.netrsc.org Its temperature dependence typically follows the Vogel-Fulcher-Tammann (VFT) equation. rsc.org

β-relaxation: Observed at temperatures below Tg, this is a more localized motion, often attributed to the rotational reorientation of the pyridine side groups. researchgate.net It follows an Arrhenius-type temperature dependence. researchgate.net

Slower process: An additional relaxation process, slower than the α-relaxation, has also been observed in P2VP. nsf.gov The origin of this process is still under investigation but is thought to be related to cooperative polymer relaxation coupled with the transport of impurities or other heterogeneous components. nsf.gov

When P2VP is confined to thin films or nanopores, its thermal behavior can change. acs.orgaip.org Studies on thin P2VP films on silicon substrates have shown that attractive interactions between the polymer and the substrate can lead to an increase in Tg compared to the bulk material. aip.org In very thin films (e.g., under 16 nm), two distinct glass transitions have been observed, suggesting the decoupling of dynamics between a slower layer near the substrate and a faster layer at the free surface. aip.org However, other studies using dielectric spectroscopy on P2VP in nanopores and thin films did not observe a significant change in the temperature dependence of the α-relaxation time compared to the bulk, though a broadening of the relaxation peak was noted. acs.org

Advanced Analytical and Spectroscopic Characterization of 5 Ethyl 2 Vinylpyridine Compounds and Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 5-ethyl-2-vinylpyridine and its polymers, offering information on the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its polymers. Both ¹H and ¹³C NMR provide distinct signals for the different atoms within the molecule, allowing for unambiguous structural assignment.

For the monomer, This compound , the ¹H NMR spectrum exhibits characteristic signals for the ethyl and vinyl protons, as well as the protons on the pyridine (B92270) ring. Similarly, the ¹³C NMR spectrum shows distinct resonances for each carbon atom in the molecule. rsc.org

In the case of poly(this compound) , the NMR spectra reveal changes consistent with polymerization. The signals corresponding to the vinyl group protons in the ¹H NMR spectrum diminish or disappear, while the polymer backbone protons give rise to new, broader signals. researchgate.net In the ¹³C NMR spectrum, the chemical shifts of the carbons in the pyridine ring and the ethyl group remain largely unchanged, but the vinyl carbons are replaced by signals corresponding to the saturated polymer backbone. rsc.orgresearchgate.net For instance, the chemical shift at approximately 164 ppm can be attributed to the C2 carbon of the aromatic ring in the 2-vinylpyridine (B74390) monomeric unit, which is adjacent to the nitrogen atom. researchgate.net

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ethyl -CH₃ | ~1.2 | ~15 |

| Ethyl -CH₂ | ~2.6 | ~25 |

| Vinyl =CH₂ | ~5.4, ~6.1 | ~120 |

| Vinyl =CH- | ~6.7 | ~136 |

| Pyridine Ring | ~7.0-8.4 | ~122-150 |

| C2 (adjacent to N) | - | ~150 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Infrared (IR) spectroscopy, often utilizing the Attenuated Total Reflectance (ATR) technique for solid samples, is instrumental in identifying the functional groups present in this compound and its polymers. mdpi.com The IR spectrum of the monomer displays characteristic absorption bands for the vinyl C=C stretching vibration at approximately 1640 cm⁻¹ and pyridine ring vibrations around 1600 cm⁻¹. mdpi.com

Upon polymerization, the intensity of the vinyl group absorption band significantly decreases, indicating the conversion of the double bond into the single bonds of the polymer backbone. The characteristic bands of the pyridine ring, however, remain prominent in the spectrum of poly(this compound). mdpi.com For poly(2-vinylpyridine), C=N absorption peaks are observed around 1589 cm⁻¹ and 1568 cm⁻¹, corresponding to the stretching vibration of the pyridine ring. mdpi.com Ring stretching vibrations (C=C) appear at approximately 1471 cm⁻¹ and 1433 cm⁻¹. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. frontiersin.org For polymers of this compound, XPS is particularly useful for analyzing surface modifications, contamination, or the orientation of polymer chains at the surface. ustc.edu.cn

The XPS survey spectrum of a poly(vinylpyridine) would show peaks corresponding to carbon (C 1s) and nitrogen (N 1s). frontiersin.org High-resolution scans of the N 1s region can provide information about the chemical environment of the nitrogen atom in the pyridine ring, which can be affected by factors such as protonation or coordination with other species. frontiersin.org For example, XPS has been used to characterize the surface of polystyrene particles carrying a poly(4-vinylpyridine) stabilizer. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound exhibits absorption bands in the UV region due to the π-π* transitions of the pyridine ring and the vinyl group. Poly(4-vinylpyridine), a related polymer, shows a distinct absorption band around 260 nm, which is attributed to the aromatic pyridine ring. researchgate.net The position and intensity of these bands can be influenced by the solvent and the degree of polymerization.

Chromatographic Methods for Purity and Molecular Weight Distribution Analysis

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for determining the molecular weight and molecular weight distribution of its polymers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying the components of a mixture. uva.nl For this compound, reverse-phase HPLC (RP-HPLC) is a common method for purity analysis. sielc.com A typical mobile phase for this analysis consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

These methods can also be used to separate and quantify related impurities. For instance, an HPLC method has been developed for the simultaneous determination of nicotinic acid, nicotinamide, pyridine dicarboxylic acid, and ethyl methyl pyridine. sielc.com UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. uva.nlsielc.com

Interactive Data Table: Example HPLC/UPLC Conditions for Pyridine Compound Analysis

| Parameter | Condition | Reference |

| Column | Primesep 100 mixed-mode | sielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄) buffer | sielc.com |

| Detection | UV at 250 nm | sielc.com |

| Application | Separation of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine | sielc.com |

| Column | Newcrom R1 reverse-phase | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Application | Analysis of this compound | sielc.com |

Gel Permeation Chromatography (GPC) and Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and molecular weight distribution of polymers. polymersource.ca In the analysis of polymers containing 2-vinylpyridine (a close structural analog to this compound), GPC is frequently employed to assess the success of polymerization reactions and to characterize the resulting macromolecules. mpg.deredalyc.org

The principle of SEC involves the separation of molecules based on their hydrodynamic volume in solution. A column packed with porous gel is used; larger molecules are excluded from the pores and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer elution times. researchgate.net This allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. polymersource.ca

For instance, in the synthesis of block copolymers containing poly(2-vinylpyridine) (P2VP), GPC is used to confirm the successful chain extension from a macro-initiator. A distinct shift in the GPC trace to higher molecular weights after the polymerization of the second block serves as evidence of copolymer formation. redalyc.org The resulting chromatograms for such block copolymers typically show unimodal distributions, indicating a well-controlled polymerization process. redalyc.orgrsc.org

The choice of eluent and column is critical for accurate GPC analysis. Tetrahydrofuran (THF) is a commonly used eluent for polystyrene and its derivatives, including those containing vinylpyridine units. mpg.deredalyc.org The system is often calibrated using polystyrene standards to determine the relative molecular weights of the analyzed polymers. mpg.deredalyc.org In some cases, other solvents like N-methyl-2-pyrrolidinone are used, especially for high-temperature GPC analysis of polymers like poly(4-vinylpyridine). acs.org

Table 1: GPC/SEC Analysis Data for Representative Vinylpyridine-Containing Polymers

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Eluent | Reference |

| Dithiobenzoate-terminated P2VP | 7,000 | - | 1.2 | DMAc | mpg.de |

| Polystyrene-block-poly(N-vinyl-2-pyrrolidone) | 10,000-14,000 | - | ~1.4 | THF | redalyc.org |

| Poly(2-vinylpyridine) standard | 35,000 | 37,500 | ~1.07 | - | sigmaaldrich.com |

| P2VP32 macro-CTA | - | - | < 1.2 | THF | rsc.org |

| P2VP67 macro-CTA | - | - | < 1.2 | THF | rsc.org |

| PDMS-b-P2VP Copolymers | 9,800-36,000 | - | - | - | mdpi.com |

This table presents a selection of data from various studies to illustrate the typical molecular weight characteristics of vinylpyridine-containing polymers as determined by GPC/SEC. The specific values are dependent on the synthesis conditions.

Microscopic and Imaging Techniques for Morphological Characterization

Microscopic techniques are indispensable for visualizing the nanoscale and microscale structures of polymeric materials derived from this compound. These methods provide direct evidence of morphology, which is often critical to the material's function.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce three-dimensional images of a sample's surface. It is particularly useful for characterizing the surface topography of polymer films and nanostructures. In the context of block copolymers containing vinylpyridine segments, AFM can reveal the phase-separated morphology, such as the formation of lamellar, cylindrical, or spherical domains. The contrast in AFM images arises from differences in the mechanical properties (e.g., hardness, adhesion) of the constituent polymer blocks.

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than AFM and can visualize the internal structure of polymer samples. For block copolymers, TEM can provide clear images of the phase-separated domains. To enhance contrast between the different polymer blocks, selective staining agents are often used. For instance, iodine can be used to selectively stain the poly(2-vinylpyridine) domains, making them appear dark in TEM images, thus clearly delineating the morphology.

Energy Dispersive X-ray (EDX) mapping, a technique often coupled with TEM, allows for elemental analysis of the sample. By scanning the electron beam across the sample and detecting the characteristic X-rays emitted from different elements, an elemental map can be generated. For a copolymer containing this compound and another block (e.g., a silicon-containing polysiloxane), EDX can map the distribution of nitrogen (from the pyridine ring) and silicon, providing a direct visualization of the phase-separated morphology and confirming the composition of the domains.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a material as a function of temperature. For polymers of this compound, these methods are crucial for determining key properties like glass transition temperature and thermal stability.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is widely used to determine the glass transition temperature (Tg) of polymers. The Tg is a characteristic temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state.

For block copolymers, DSC can often detect multiple glass transitions, each corresponding to a different block in the copolymer, provided the blocks are sufficiently phase-separated. For example, in a poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) block copolymer, a DSC thermogram would be expected to show a low-temperature Tg for the PDMS block and a higher-temperature Tg for the P2VP block. mdpi.com The presence of two distinct Tgs is strong evidence of microphase separation. mdpi.com

Table 2: Glass Transition Temperatures (Tg) for Representative Vinylpyridine-Containing Copolymers

| Copolymer System | Block 1 | Tg of Block 1 (°C) | Block 2 | Tg of Block 2 (°C) | Reference |

| Poly(β-propiolactone)-b-poly(methyl methacrylate) | Poly(β-propiolactone) | -22.02 | Poly(methyl methacrylate) | 86.55 | researchgate.net |

| PDMS-b-P2VP | PDMS | (Varies with Mn) | P2VP | (Varies with Mn) | mdpi.com |

This table illustrates how DSC can identify the distinct thermal transitions of different blocks within a copolymer, confirming a phase-separated morphology. Note that the exact Tg values for PDMS-b-P2VP copolymers depend on the molecular weight of each block.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of a material and to study its decomposition behavior. The resulting TGA curve plots the percentage of weight loss against temperature.

For copolymers, TGA can reveal a multi-step decomposition process if the constituent blocks have different thermal stabilities. For example, in the analysis of poly(vinyl chloride-graft-2-vinylpyridine), TGA would show the decomposition temperatures characteristic of both the PVC backbone and the grafted P2VP chains. researchgate.net Similarly, a tri-arm block copolymer of poly(β-propiolactone) and poly(methyl methacrylate) exhibited a two-step decomposition curve, with each step corresponding to the degradation of one of the blocks. researchgate.net This information is vital for determining the processing and service temperature limits of the polymeric material.

Table 3: Decomposition Temperatures from TGA for Representative Copolymers

| Copolymer System | Decomposition Step 1 (°C) | Corresponding Block | Decomposition Step 2 (°C) | Corresponding Block | Reference |

| Poly(β-propiolactone)-b-poly(methyl methacrylate) tri-arm block copolymer | 212 | Poly(β-propiolactone) | 411 | Poly(methyl methacrylate) | researchgate.net |

This table demonstrates the use of TGA to differentiate the thermal stabilities of the components within a copolymer.

Crystallographic Studies of this compound Derivatives

Detailed research has been conducted on the crystal structures of several derivatives, providing a foundational understanding of their stereochemistry and intermolecular interactions. These studies are essential for structure-property relationship analyses in materials science and medicinal chemistry.

One such crystallographically characterized derivative is 1-(2-Carboxyethyl)-5-ethyl-2-methylpyridinium chloride. The synthesis of this compound involves the reaction of 5-ethyl-2-methylpyridine (B142974) with acrylic acid in the presence of hydrochloric acid. nih.gov Its crystal structure was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system with the space group P-1. nih.gov The asymmetric unit of the crystal consists of one 1-(2-carboxyethyl)-5-ethyl-2-methylpyridinium cation and one chloride anion. nih.gov The structure is stabilized by O-H···Cl and C-H···Cl hydrogen bonds, which link the cations and anions. nih.gov

Another significant crystallographic study was performed on a copper(II) complex incorporating a ligand derived from a 5-ethyl-pyridine core, namely bis[μ-3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido]bis[acetato(dimethylformamide)copper(II)]. iucr.orgiucr.org This dinuclear copper(II) compound was synthesized and its structure elucidated by single-crystal X-ray diffraction. iucr.org The analysis revealed that each copper(II) atom is in a distorted trigonal-bipyramidal coordination environment. iucr.orgiucr.org This environment is created by three nitrogen atoms from the bridging triazolate ligands and two oxygen atoms, one from a monodentate acetate (B1210297) anion and one from a dimethylformamide molecule. iucr.org The two copper centers are linked by the triazolate ligands, forming a planar six-membered metallocycle. iucr.org The full crystallographic data for this complex are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2253664. iucr.orgiucr.org

Additionally, crystallographic data for 5-ethyl-2-methylpyridine itself exists and is recorded in the Crystallography Open Database (COD) under the identifier 4327619. nih.govnih.gov

Crystallographic Data Tables

The following tables summarize the crystallographic data obtained for derivatives of 5-ethyl-pyridine.

Table 1: Crystallographic Data for 1-(2-Carboxyethyl)-5-ethyl-2-methylpyridinium chloride nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₆NO₂⁺·Cl⁻ |

| Molecular Weight | 229.70 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.5013 (4) Å |

| b | 9.0509 (5) Å |

| c | 9.3452 (5) Å |

| α | 75.253 (2)° |

| β | 80.985 (2)° |

| γ | 72.047 (2)° |

| Volume (V) | 581.59 (5) ų |

| Z | 2 |

| Temperature | 293 K |

| Radiation Type | Mo Kα |

Table 2: Summary of Characterized 5-Ethyl-pyridine Derivatives

| Compound Name | Crystal System | Space Group | Key Findings |

| 1-(2-Carboxyethyl)-5-ethyl-2-methylpyridinium chloride | Triclinic | P-1 | Cations and anions are linked by O-H···Cl and C-H···Cl hydrogen bonds. nih.gov |

| bis[μ-3-ethyl-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ido]bis[acetato(dimethylformamide)copper(II)] | Not specified in abstract | Not specified in abstract | Dinuclear complex with distorted trigonal-bipyramidal Cu(II) centers. iucr.orgiucr.org |

| 5-ethyl-2-methylpyridine | Data available in COD | Data available in COD | COD ID: 4327619. nih.govnih.gov |

Compound Index

Functional Applications and Material Science Innovations with 5 Ethyl 2 Vinylpyridine Polymers

Development of Advanced Coatings and Adhesives with Tailored Properties

Polymers of 5-ethyl-2-vinylpyridine are utilized in the formulation of advanced coatings and adhesives. ontosight.ai The inclusion of this compound in polymer networks can produce materials with enhanced toughness, as well as resistance to chemicals and heat. ontosight.ai These polymers are considered hydrophobic and find use as coatings, fibers, and films. americanchemicalsuppliers.com

In the realm of adhesives, particularly for rubber reinforcement, vinylpyridine-based polymers are known to provide excellent adhesive properties. google.com Copolymers containing this compound, along with other monomers like butadiene and styrene (B11656), are key components in latex adhesive compositions. google.comgoogle.com These adhesives are crucial in applications such as bonding rubber to reinforcing materials like polyester (B1180765) or nylon. google.com The pyridine (B92270) functionality is thought to enhance bonding characteristics. google.comgoogle.com Research has also focused on reducing the amount of the expensive vinylpyridine monomer by incorporating other nitrogen-containing monomers without compromising adhesive strength. google.com

Water-insoluble, acid-soluble coatings can be created from polymers of this compound. These coatings are designed to be resistant to fluids with a pH greater than 5.5 but soluble or swellable at a pH below 4.5, making them suitable for specific controlled-release applications. google.com

Application in Electronic and Optoelectronic Devices

The unique electrical properties of this compound polymers make them candidates for applications in electronic and optoelectronic devices. ontosight.ai The incorporation of these polymers into materials can enhance conductivity. ontosight.ai

Poly(vinylpyridine) (PVP) based materials, including those derived from this compound, are explored for their potential in various electronic components. For instance, poly(4-vinylpyridine) has been used in supramolecular crosslinked polymer networks that have shown a significant increase in electron mobility. wiley.com Furthermore, block copolymers containing poly(2-vinylpyridine) are utilized as templates for creating nanoparticle assemblies, which can improve the functionality of electronic and photonic devices. rsc.org The nitrogen atom in the pyridine ring plays a crucial role in these applications, as it can interact with other components and imparts pH sensitivity. rsc.org

In the field of optoelectronics, polymers are essential for developing flexible and lightweight devices like solar cells, displays, and sensors. mdpi.com While direct applications of this compound homopolymers in optoelectronics are still an area of active research, related vinylpyridine polymers have shown promise. For example, poly(4-vinylpyridine) has been used to create polymeric optical coatings with high refractive indexes, a critical property for many optical and optoelectronic devices. researchgate.net

Role in Nanocomposite Formation and Nanoparticle Stabilization

Polymers containing this compound play a significant role in the field of nanotechnology, particularly in the formation of nanocomposites and the stabilization of nanoparticles. google.comwiley-vch.de The pyridine groups within the polymer chain can act as ligands, binding to metal ions and nanoparticles, thus facilitating their dispersion within a polymer matrix.

Synthesis of Metal Nanoparticle-Polymer Composites

The synthesis of metal nanoparticle-polymer composites often utilizes polymers with functional groups capable of binding to the nanoparticles. wiley-vch.de Poly(vinylpyridine)s are excellent candidates for this purpose due to the coordinating ability of the nitrogen atom in the pyridine ring. rsc.org This interaction allows for the in-situ formation and stabilization of metal nanoparticles within the polymer matrix.

For example, poly(4-vinylpyridine) has been used to stabilize palladium nanoparticles, which then act as catalysts in chemical reactions. expresspolymlett.com Similarly, metallopolymer-gold nanocomposites have been synthesized using poly-(4-vinylpyridine), where the polymer stabilizes the gold nanoparticles and influences the composite's photophysical and conductive properties. acs.org The polymer acts as a nanoreactor and a template, controlling the size and distribution of the nanoparticles. acs.org

Templating for Nanomaterial Fabrication

Template synthesis is a powerful method for creating nanostructured materials with controlled shapes and sizes. researchgate.net Polymers, including those derived from vinylpyridines, can act as "soft" templates. Block copolymers containing poly(2-vinylpyridine) can self-assemble into well-defined nanostructures like micelles, which can then be used as templates to direct the formation of nanoparticles. rsc.org The pyridine-containing domains of the block copolymer can selectively incorporate metal precursors, which are then converted into nanoparticles within these confined spaces. rsc.org

This templating approach allows for the fabrication of a wide variety of nanostructures, including nanowires and nanotubes, by directing the deposition of materials onto or into the polymer template. escholarship.org The use of polymer templates is advantageous as it offers a high degree of control over the final nanostructure's morphology and properties. researchgate.net

Utilization in Separation Technologies and Membrane Science

Polymers based on this compound are also finding applications in separation technologies, including the fabrication of membranes for ion removal and as adsorbents for heavy metals. acs.orggoogle.com

Adsorbents for Metal Ion Removal

The presence of the nitrogen atom in the pyridine ring makes polymers of this compound effective as chelating agents for metal ions. bg.ac.rs This property is exploited in the development of adsorbents for removing heavy metals from wastewater, which is a significant environmental concern. bg.ac.rsnih.gov

Cross-linked functional polymers based on vinylpyridines, such as poly(4-vinylpyridine-co-divinylbenzene), have demonstrated rapid and high-capacity sorption for various metal ions, including copper, cobalt, and chromium. bg.ac.rs The efficiency of these polymer-based adsorbents is often dependent on factors like pH. mdpi.com Research has shown that beads made from copolymers incorporating vinylpyridine can be effectively used for the removal of heavy metal ions from aqueous solutions and can be regenerated for repeated use. researchgate.net

The table below summarizes the metal ion adsorption capabilities of a related vinylpyridine-based polymer, showcasing its potential in environmental remediation.

| Metal Ion | Maximum Sorption Capacity (Qmax) | Sorption Half-Time (t1/2) |

| Co(II) | 3.08 mmol g–1 | 1.5 min |

| Cu(II) | Lower than Co(II) | < 10 min |

| Cr(VI) | Lower than Co(II) | < 10 min |

| Data for commercial macroporous poly(4-vinylpyridine-co-divinylbenzene) bg.ac.rs |

Ultrafiltration Membrane Development

Polymers derived from vinylpyridines are integral to the development of advanced filtration membranes due to the unique chemical functionality of the pyridine group. This compound is specifically identified as a suitable monomer for creating copolymers used in the fabrication of anion exchange membranes. google.com In one method, this compound is used as a first monomer and is polymerized with a second monomer, such as a styrene derivative, to form a linear copolymer. google.com This copolymer is then crosslinked, and the pyridine functional groups are further reacted to create anion exchange groups within the membrane structure. google.com

While direct research on homopolymers of this compound for ultrafiltration is not extensively detailed, the broader class of poly(vinylpyridine)s (PVP) is widely used. For instance, block copolymers containing poly(2-vinylpyridine) or poly(4-vinylpyridine) are employed to create isoporous ultrafiltration membranes through processes like self-assembly and non-solvent induced phase separation. The pyridine moiety in these polymers offers versatile opportunities for post-polymerization modification, such as quaternization. mdpi.com This process introduces charged sites, enhancing the membrane's functionality, which is crucial for applications like ion-conduction membranes. mdpi.com The incorporation of such functional polymers can improve membrane properties like hydrophilicity and anti-fouling characteristics, which are critical for efficient and long-lasting water treatment processes. rsc.orgmdpi.com

Polymeric Flocculants for Water Treatment and Sludge Dewatering

Quaternized polymers of this compound serve as effective cationic polyelectrolytes for flocculation. google.com These polymers are particularly useful as conditioning agents to aid in the dewatering of municipal and industrial sludges and for flocculating suspended solids in clay slurries and coal wash waters. google.com

The synthesis involves a direct polymerization process where this compound is first quaternized and then polymerized without needing to isolate the intermediate salt. google.com In this process, the monomer is mixed with water, and a quaternizing agent, such as dimethyl sulfate (B86663) or diethyl sulfate, is added. The mixture is heated to form a concentrated aqueous solution of the quaternary salt, which can then be polymerized by adding a small amount of an initiator. google.com The resulting polymer, poly(1-methyl-5-ethyl-2-vinyl pyridinium (B92312) methosulphate), is a hard, brittle solid that can be dissolved in water for application. google.com

For example, a 1% aqueous solution of the polymer can be added to sewage sludge, causing the suspended solids to flocculate, which facilitates easier dewatering. google.com The effectiveness of the process depends on factors such as the concentration of the initiator; for this compound, an ammonium (B1175870) persulfate concentration of 25 to 75 parts per million is recommended. google.com

| Reactant 1 | Reactant 2 | Quaternizing Agent | Initiator (Typical) | Product | Physical Form | Yield |

|---|---|---|---|---|---|---|

| This compound (1 mole) | Water (5g) | Dimethyl sulphate (1 mole) | Ammonium persulphate | Poly(1-methyl-5-ethyl-2-vinyl pyridinium methosulphate) | Brittle Polymer | 97% |

| This compound (1 mole) | Water (1.05 mole) | Diethyl sulphate (1 mole) | Ammonium persulphate | Poly(1-ethyl-5-ethyl-2-vinyl pyridinium ethosulphate) | Hard, Brittle Polymer | - |

Intermediate in Pharmaceutical Synthesis and Biomedical Materials

The unique structure of this compound makes it a valuable precursor in the synthesis of pharmaceuticals and bioactive materials. ontosight.ai Its pyridine ring is a common scaffold in many biologically active compounds, and the vinyl group provides a reactive handle for building more complex molecules. ontosight.airesearchgate.net

This compound is a key starting material in several patented synthetic routes for Pioglitazone, an antidiabetic agent of the thiazolidinedione class. google.comresearchgate.net The synthesis pathways leverage the reactivity of the vinyl group to construct the side chain of the drug.

One common strategy involves the conversion of this compound into a bromohydrin intermediate. This is achieved by reacting it with N-bromosuccinimide in an aqueous solution of tertiary butanol. google.com This bromohydrin, 2-bromo-1-(5-ethylpyridin-2-yl)-ethanol, can then be converted to an epoxide, 5-ethyl-2-oxiranyl-pyridine. google.com This epoxide is a crucial building block that can be reacted with other intermediates, such as 4-hydroxybenzaldehyde (B117250), to form the ether linkage found in Pioglitazone. google.com

Another pathway begins with the conversion of this compound's precursor, 5-ethyl-2-methylpyridine (B142974), into 2-(5-ethyl-2-pyridyl)ethanol. newdrugapprovals.orgbeilstein-journals.org This alcohol is then coupled with various benzene (B151609) derivatives to construct the core structure of Pioglitazone. newdrugapprovals.org

| Starting Material | Key Intermediate | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|---|

| This compound | 2-Bromo-1-(5-ethylpyridin-2-yl)-ethanol | 646519-81-5 | C9H12BrNO | Precursor to the epoxide intermediate. google.com |